molecular formula C18H16Cl2N4S B4575495 N-(4-chlorobenzyl)-N'-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}thiourea

N-(4-chlorobenzyl)-N'-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}thiourea

Cat. No.: B4575495
M. Wt: 391.3 g/mol
InChI Key: UDBONKWJBBLBBU-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N'-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CBPTU and has been found to exhibit unique biochemical and physiological effects that make it a valuable tool for researchers. In

Scientific Research Applications

Apoptotic Activity in Cancer Research

Pyrazole thiourea derivatives, including compounds similar to N-(4-chlorobenzyl)-N'-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}thiourea, have been synthesized and studied for their apoptotic effects on human cancer cells. These compounds have shown potential as anti-cancer agents by inducing apoptosis in cancer cells and affecting various cellular mechanisms such as the expression of tumor necrosis factor receptors, modulation of caspase levels, and inhibition of proteins that prevent apoptosis. The research indicates that these compounds could be promising candidates for cancer therapy, pending further development in animal models of cancer (Nițulescu et al., 2015).

Antimicrobial Properties

Research into thiourea derivatives has also explored their antimicrobial properties. Some studies have synthesized and characterized pyrazole acyl thiourea derivatives and evaluated their antifungal and anti-TMV (Tobacco Mosaic Virus) activities. These studies have found that certain derivatives exhibit good antifungal activities against various pathogens, highlighting their potential as antifungal agents and for use in agricultural applications to protect crops from fungal diseases and viruses (Wu et al., 2012).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4S/c19-15-6-4-13(5-7-15)9-21-18(25)23-17-3-1-2-14(8-17)11-24-12-16(20)10-22-24/h1-8,10,12H,9,11H2,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBONKWJBBLBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NCC2=CC=C(C=C2)Cl)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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